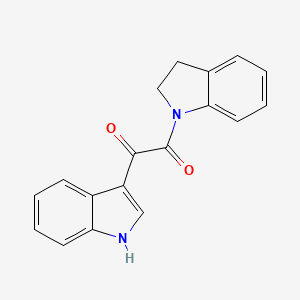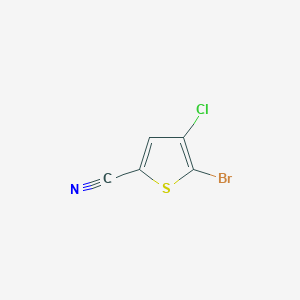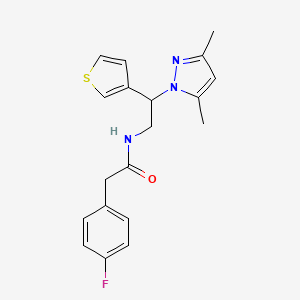
1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione is a chemical compound that belongs to the family of indole derivatives. It is commonly known as Isatin or 1H-indole-2,3-dione. Isatin has been the subject of scientific research for several decades due to its diverse biological activities.
Scientific Research Applications
Anticancer Activity
1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione and its derivatives have shown potential in cancer research. For instance, derivatives synthesized by acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride exhibited moderate-to-potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109 (Jiang, Xu, & Wu, 2016).
Marine Sponge Derivatives
Compounds related to this compound have been isolated from marine sources. For example, a bisindole alkaloid was isolated from the marine sponge Smenospongia sp., along with other known compounds like indole-3-carbaldehyde and tryptamine (McKay, Carroll, Quinn, & Hooper, 2002).
Synthesis of Bioactive Indole Derivatives
Indoles and indolyl derivatives, including this compound, play a significant role in the synthesis of various bioactive compounds. Mandelic acid has been used as a catalyst for the synthesis of these derivatives, which are promising in the field of medicinal chemistry (Kaur, Kumar, Saroch, Gupta, & Banerjee, 2020).
NMDA Receptor Ligands
Some derivatives of this compound have been evaluated as ligands for N-methyl-D-aspartate (NMDA) receptors. They demonstrated significant binding affinity and antagonistic effects, suggesting potential in neuroprotection and neurological research (Gitto et al., 2014).
Anti-inflammatory Agents
A series of derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity. This research highlights the compound's potential in developing new anti-inflammatory medications (Rehman, Saini, & Kumar, 2022).
Antimicrobial Activity
Novel 1H-indole derivatives, closely related to this compound, have shown significant antimicrobial and antifungal activity, indicating their potential in addressing infectious diseases (2020).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(14-11-19-15-7-3-2-6-13(14)15)18(22)20-10-9-12-5-1-4-8-16(12)20/h1-8,11,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUYGGPBOBIHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)


![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B3006785.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)


![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)
